1-Nitrobenzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

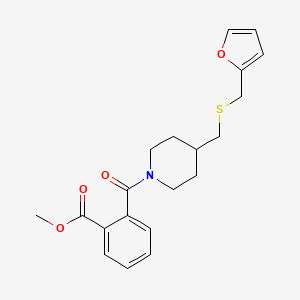

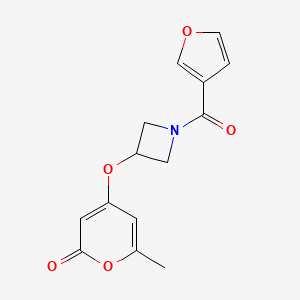

1-Nitrobenzotriazole is a compound with the molecular formula C6H4N4O2 . It has a molecular weight of 164.12 g/mol .

Synthesis Analysis

The synthesis of nitrobenzotriazole derivatives is a complex process. The most widely accepted method is the condensation of ortho-substituted halogenodinitro . More recently, a high-yielding procedure for the synthesis of heterodisulfides using 1-chlorobenzotriazole as an oxidant has been reported .Molecular Structure Analysis

The molecular structure of 1-Nitrobenzotriazole is characterized by a five-membered ring containing three consecutive nitrogen atoms . The dihedral angle between the 1,4-nitrobenzyl ring and the 1H-benzotriazole ring is 92.52(3)˚, indicating that they are almost perpendicular to each other .Chemical Reactions Analysis

The nitration of benzotriazoles is a complex process in which the experimental conditions can modify the product orientation . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Tautomerism

1-Nitrobenzotriazole's chemical structure and tautomerism have been a subject of study. Its structures and tautomerism were explored through multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry, shedding light on the chemical behavior of nitrobenzotriazole derivatives (Larina & Milata, 2009).

Antitrypanosomal and Antileishmanial Activities

Research has characterized 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, which are structurally related to 1-nitrobenzotriazole, for their antitrypanosomal and antileishmanial activities. These compounds showed significant activity against Trypanosoma cruzi and were more potent than some reference drugs (Papadopoulou et al., 2012).

Fluorescent and Colorimetric Sensor Development

1-Nitrobenzotriazole derivatives have been used in the development of selective fluorescent and colorimetric sensors for metal ions, particularly Hg2+. These derivatives demonstrated significant fluorescence quenching and absorption shifts, making them useful for detecting mercury ions in environmental samples (Ruan, Maisonneuve, & Xie, 2011).

Antimycobacterial Properties

1-Nitrobenzyloxybenzotriazoles, a class of compounds that includes 1-nitrobenzotriazole, exhibited high antimycobacterial activity against several Mycobacterium strains. This finding highlights their potential use in treating mycobacterial infections (Augustynowicz-Kopeć et al., 2008).

Role in Chemical Reactions and Synthesis

1-Nitrobenzotriazole has been used in the study of reactive intermediates and chemical synthesis. For example, its oxidation with lead tetra-acetate under mild conditions produces benzyne, a reactive intermediate in organic chemistry (Campbell & Rees, 1969).

Application in Drug Discovery and Design

The broader class of nitroazoles, including 1-nitrobenzotriazole, plays a crucial role in drug discovery and design. These compounds exhibit various pharmacological activities, making them valuable in developing new therapeutic agents (Larina & Lopyrev, 2009).

Inhibition of Copper Corrosion

Benzotriazole derivatives, such as 5-nitrobenzotriazole, have been investigated for their role in inhibiting copper corrosion. These compounds form protective films on copper surfaces, making them useful in corrosion science (Aramaki et al., 1991).

Eigenschaften

IUPAC Name |

1-nitrobenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)9-6-4-2-1-3-5(6)7-8-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLGHKHYCQJDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitrobenzotriazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)